Dynorphin A (1-9)
Overview
Description
Dynorphin A (1-9) is a peptide fragment derived from the larger endogenous opioid peptide, dynorphin A. It is composed of the first nine amino acids of dynorphin A, which include tyrosine, glycine, glycine, phenylalanine, leucine, arginine, arginine, isoleucine, and arginine. Dynorphin A (1-9) is known for its potent activity at the kappa-opioid receptor, which plays a significant role in modulating pain, stress, and addiction responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dynorphin A (1-9) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of Dynorphin A (1-9) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dynorphin A (1-9) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Amino acid residues in Dynorphin A (1-9) can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid analogs and coupling agents like DIC and HOBt.
Major Products:
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Reduced peptide with altered disulfide bonds.
Substitution: Peptide analogs with modified amino acid residues.
Scientific Research Applications
Dynorphin A (1-9) has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in modulating pain, stress, and addiction through kappa-opioid receptor interactions.
Medicine: Explored as a potential therapeutic agent for pain management and addiction treatment.
Mechanism of Action
Dynorphin A (1-9) exerts its effects primarily through the activation of the kappa-opioid receptor, a G-protein-coupled receptor. Upon binding to the receptor, it induces a conformational change that activates intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels. These actions result in the modulation of pain perception, stress response, and addictive behaviors .
Comparison with Similar Compounds
Dynorphin A (1-13): A longer peptide with similar kappa-opioid receptor activity but different potency and selectivity.
Dynorphin B: Another endogenous opioid peptide with distinct receptor selectivity and potency.
Big Dynorphin: A larger peptide that includes both dynorphin A and dynorphin B sequences
Uniqueness: Dynorphin A (1-9) is unique due to its specific sequence and high affinity for the kappa-opioid receptor. Its shorter length compared to other dynorphins makes it a valuable tool for studying the minimal structural requirements for receptor activation and for developing selective kappa-opioid receptor ligands .
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H84N18O11/c1-5-30(4)42(48(79)68-37(49(80)81)16-11-23-62-52(58)59)70-45(76)36(15-10-22-61-51(56)57)66-44(75)35(14-9-21-60-50(54)55)67-46(77)38(24-29(2)3)69-47(78)39(26-31-12-7-6-8-13-31)65-41(73)28-63-40(72)27-64-43(74)34(53)25-32-17-19-33(71)20-18-32/h6-8,12-13,17-20,29-30,34-39,42,71H,5,9-11,14-16,21-28,53H2,1-4H3,(H,63,72)(H,64,74)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,78)(H,70,76)(H,80,81)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t30-,34-,35-,36-,37-,38-,39-,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWWJMLXKYUVTQ-VCZUSBFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84N18O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77259-54-2 | |
Record name | Dynorphin A (1-9) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077259542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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